Cas no 14540-52-4 (1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI))

14540-52-4 structure
Nome del prodotto:1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI)
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Proprietà chimiche e fisiche
Nomi e identificatori
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- 1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI)
- tris(2,2-dimethylpropyl) phosphite
- 1-Propanol,2-dimethyl-,phosphite (3:1)
- phosphoric acid trineopentyl ester
- Phosphorigsaeure-trineopentylester
- phosphorous acid tris-(2,2-dimethyl-propyl) ester
- Trineopentyl phosphite
- Trineopentylphosphit
- Tris-<2,2-dimethyl-propyl>-phosphit
- Tri-neo-pentylphospite
- TRI-NEO-PENTYLPHOPHITE
- TRI-NEO-PENTYLPHOSPHITE
- Tri-neo-pentylphosphite,min.90%
- Tri-neo-pentylphosphite, min. 90%
- 14540-52-4
- TRINEOPENTYLPHOSPHITE
- MFCD00015008
- SCHEMBL4448101
- NSC-244346
- 2-methyl-3,3 inverted exclamation mark(R)-bipyridine
- DTXSID30311616
- NSC244346
- FT-0757606
- 1-Propanol,2-dimethyl-, phosphite (3:1)
-
- MDL: MFCD00015008
- Inchi: InChI=1S/C15H33O3P/c1-13(2,3)10-16-19(17-11-14(4,5)6)18-12-15(7,8)9/h10-12H2,1-9H3
- Chiave InChI: VEKIRWDIEAVDHT-UHFFFAOYSA-N
- Sorrisi: CC(C)(C)COP(OCC(C)(C)C)OCC(C)(C)C
Proprietà calcolate
- Massa esatta: 292.21700
- Massa monoisotopica: 292.217
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 9
- Complessità: 203
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.3
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 27.7A^2
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: g/cm3
- Punto di fusione: 55-57°C
- Punto di ebollizione: 80°C 0,15mm
- Punto di infiammabilità: 164.4°C
- PSA: 41.28000
- LogP: 5.40140
- Sensibilità: air sensitive
- Solubilità: Non determinato
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Informazioni sulla sicurezza
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26; S36/37/39
- Frasi di rischio:R36/37/38
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Dati doganali
- CODICE SA:2920901900
- Dati doganali:
Codice doganale cinese:
2920901900Panoramica:
2920901900 Estere di fosfato. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2920901900 IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00ABIJ-1g |
TRI-NEO-PENTYLPHOSPHITE |
14540-52-4 | min. 90% | 1g |
$84.00 | 2024-06-20 | |
A2B Chem LLC | AE80683-5g |
TRI-NEO-PENTYLPHOSPHITE |
14540-52-4 | min. 90% | 5g |
$266.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582768-1g |
Trineopentyl phosphite |
14540-52-4 | 98% | 1g |
¥705.00 | 2023-11-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-6620-1g |
Tri-neo-pentylphosphite,min.90% |
14540-52-4 | min.90% | 1g |
598.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-6620-5g |
Tri-neo-pentylphosphite,min.90% |
14540-52-4 | min.90% | 5g |
2465.0CNY | 2021-07-12 | |
abcr | AB102777-5 g |
Tri-neo-pentylphosphite, 90%; . |
14540-52-4 | 90% | 5 g |
€228.00 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-6620-5g |
Tri-neo-pentylphosphite,min.90% |
14540-52-4 | min.90% | 5g |
2465CNY | 2021-05-08 | |
1PlusChem | 1P00ABIJ-5g |
TRI-NEO-PENTYLPHOSPHITE |
14540-52-4 | min. 90% | 5g |
$269.00 | 2024-06-20 | |
A2B Chem LLC | AE80683-1g |
TRI-NEO-PENTYLPHOSPHITE |
14540-52-4 | min. 90% | 1g |
$93.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J34_15-6620-1g |
Tri-neo-pentylphosphite, min. 90% |
14540-52-4 | min. 90% | 1g |
¥880.00 | 2024-08-09 |
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) Letteratura correlata
-
1. Reaction of three-coordinate phosphorus compounds with organophosphorus pseudohalogens. Part 4.1 The mechanism of interaction between bis(phosphinoyl) diselenides [R1R2P(O)Se]2 with three-coordinate phosphorus compoundsEwa Krawczyk,Aleksandra Skowrońska,Jan Michalski J. Chem. Soc. Perkin Trans. 2 2000 1135
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2. Reaction of three-coordinate phosphorus compounds with organophosphorus pseudohalogens 3. Phosphonium and phosphorane intermediates in the desulfurization and deoxygenation of bis(phosphinoyl) disulfides. Influence of Lewis acids on the reaction chemoselectivityEwa Krawczyk,Aleksandra Skowrońska,Jan Michalski J. Chem. Soc. Perkin Trans. 1 1994 89
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3. Quasiphosphonium intermediates. Part 3. Preparation, structure, and reactivity of alkoxyphosphonium halides in the reactions of neopentyl diphenylphosphinite, dineopentyl phenylphosphonite, and trineopentyl phosphite with halogenomethanes and the effect of phenoxy-substituents on the mechanism of alkyl–oxygen fission in Michaelis–Arbuzov reactionsHarry R. Hudson,Aloysius Kow,John C. Roberts J. Chem. Soc. Perkin Trans. 2 1983 1363
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4. Quasiphosphonium intermediates. Part I. Preparation, structure, and nuclear magnetic resonance spectroscopy of triphenyl and trineopentyl phosphite–alkyl halide adductsHarry R. Hudson,Ronald G. Rees,Joseph E. Weekes J. Chem. Soc. Perkin Trans. 1 1974 982
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H. R. Hudson,R. G. Rees,J. E. Weekes J. Chem. Soc. D 1971 1297
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:14540-52-4)1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI)

Purezza:99%
Quantità:5g
Prezzo ($):439.0